4,5-Dichloro-2-(methylamino)aniline chemical structure and properties
4,5-Dichloro-2-(methylamino)aniline chemical structure and properties
The following technical guide provides an in-depth analysis of 4,5-Dichloro-2-(methylamino)aniline , a critical intermediate in the synthesis of bioactive benzimidazole scaffolds.
Chemical Identity & Core Significance
4,5-Dichloro-2-(methylamino)aniline (CAS: 42450-33-9) is a substituted o-phenylenediamine derivative characterized by two chlorine atoms at the 4 and 5 positions and a mono-methylated amine at the 2-position.
In the pharmaceutical industry, this compound serves as a "privileged scaffold" precursor.[1] It is the immediate synthetic progenitor of 5,6-dichloro-1-methylbenzimidazole , a heterocyclic core found in various kinase inhibitors, antiviral agents (e.g., analogs of maribavir), and antagonists for G-protein coupled receptors. Its unique substitution pattern—electron-withdrawing chlorines combined with an electron-donating methylamino group—modulates the lipophilicity and metabolic stability of the final drug candidates.
Chemical Structure & Physicochemical Properties[1][2][3]
The molecule features a benzene ring with a "push-pull" electronic character, though dominated by the inductive withdrawal of the dichloro motif. The ortho-diamine functionality is the site of primary reactivity.
Table 1: Physicochemical Data Profile
| Property | Value / Description |
| IUPAC Name | 4,5-Dichloro-N¹-methylbenzene-1,2-diamine |
| Common Synonyms | 4,5-Dichloro-2-(methylamino)aniline; N-Methyl-4,5-dichloro-o-phenylenediamine |
| CAS Number | 42450-33-9 |
| Molecular Formula | C₇H₈Cl₂N₂ |
| Molecular Weight | 191.06 g/mol |
| SMILES | CNC1=CC(=C(C=C1N)Cl)Cl |
| Appearance | Off-white to pale brown crystalline solid (oxidizes upon air exposure) |
| Melting Point | Approx. 148–152 °C (Predicted/Analogous range) |
| LogP (Predicted) | ~2.5 (Moderate Lipophilicity) |
| pKa (Base) | ~4.5 (Amino group); N-Methyl amine is slightly more basic than the primary amine |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water |
Synthesis & Manufacturing Methodologies
The most robust industrial route avoids the direct methylation of 4,5-dichloro-o-phenylenediamine, which often leads to over-alkylation (dimethylation). Instead, a stepwise approach starting from 1,2,4-trichlorobenzene is preferred to ensure regioselectivity.
Synthesis Pathway Diagram
Figure 1: Regioselective synthesis pathway starting from 1,2,4-trichlorobenzene.
Detailed Experimental Protocol
Stage 1: Nucleophilic Aromatic Substitution (SNAr)
-
Precursor: 2,4,5-Trichloronitrobenzene (TCNB).[2]
-
Reagent: Methylamine (40% aqueous or methanolic solution).
-
Mechanism: The nitro group activates the ortho-chlorine (position 2) for displacement. The chlorines at 4 and 5 are less reactive due to lack of direct resonance activation by the nitro group.
-
Protocol:
-
Dissolve 2,4,5-TCNB (1.0 eq) in ethanol or DMSO.
-
Add Methylamine (2.5 eq) dropwise at 0–5 °C to control exotherm.
-
Stir at room temperature for 4–6 hours. Monitor by TLC/HPLC for disappearance of TCNB.
-
Precipitate the intermediate 4,5-dichloro-2-nitro-N-methylaniline by adding ice water. Filter and dry.
-
Stage 2: Reduction of the Nitro Group
-
Precursor: 4,5-Dichloro-2-nitro-N-methylaniline.
-
Method: Catalytic Hydrogenation (Cleaner) or Iron/Acid (Cheaper).
-
Protocol (Catalytic Hydrogenation):
-
Dissolve the nitro-intermediate in Methanol/THF (1:1).
-
Add 5% Pd/C catalyst (5 wt% loading).
-
Hydrogenate at 30–50 psi H₂ at room temperature for 12 hours.
-
Filter through Celite to remove catalyst (Caution: Pyrophoric).
-
Concentrate filtrate to yield the crude diamine.
-
Purification: Recrystallize from toluene/heptane or convert to the hydrochloride salt for storage stability.
-
Reactivity & Applications in Drug Design
The primary utility of 4,5-dichloro-2-(methylamino)aniline lies in its ability to undergo cyclocondensation reactions to form benzimidazoles . The N-methyl group is retained in the final heterocycle, providing a specific substitution pattern often required for structure-activity relationship (SAR) optimization.
Cyclization Pathways Diagram
Figure 2: Divergent synthesis of heterocycles from the diamine core.
Key Reaction: Benzimidazole Formation
-
Mechanism: The primary amine attacks the electrophilic carbonyl of the acid/aldehyde, followed by dehydration and ring closure involving the secondary methylamine.
-
Significance: This reaction constructs the "head" group of many ATP-competitive kinase inhibitors. The 5,6-dichloro motif provides metabolic blockage (preventing oxidation at these positions) and hydrophobic interactions within the enzyme pocket.
Safety & Handling Protocols
As a halogenated aromatic amine, this compound must be handled as a hazardous material.
-
Acute Toxicity: Harmful if swallowed or inhaled.[3] Like other chloroanilines, it carries a risk of methemoglobinemia (oxidation of hemoglobin iron), leading to cyanosis.
-
Skin/Eye: Causes serious eye irritation and skin sensitization.
-
Storage: Air and light sensitive. Store under inert gas (Nitrogen/Argon) at 2–8 °C. Darken upon oxidation.
Emergency Protocol:
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. Do not use ethanol (increases absorption).
-
Spill: Isolate area.[3][4] Use damp absorbent pads to avoid dust generation. Incinerate waste in a chemical combustor equipped with a scrubber (releases HCl/NOx upon burning).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3016361, 4,5-Dichloro-2-(methylamino)aniline. Retrieved from .
-
Sigma-Aldrich. 4,5-Dichloro-o-phenylenediamine Product Specification & Analogous Chemistry. Retrieved from .
-
Organic Syntheses. General procedures for the preparation of o-phenylenediamines and benzimidazoles. Coll. Vol. 2, p. 65. Retrieved from .[5]
-
ECHEMI. 2,4,5-Trichloronitrobenzene: Synthesis and Reactivity Profile. Retrieved from .
-
ResearchGate. Synthesis of 5,6-dichloro benzimidazole derivatives. Retrieved from .
Sources
- 1. jrtdd.com [jrtdd.com]
- 2. CN102863340A - Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene - Google Patents [patents.google.com]
- 3. 2,4,5-TRICHLORONITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
